(3-Hydroxypropyl)methylphosphinic acid
Description
Properties
CAS No. |
53314-65-1 |
|---|---|
Molecular Formula |
C4H11O3P |
Molecular Weight |
138.10 g/mol |
IUPAC Name |
3-hydroxypropyl(methyl)phosphinic acid |
InChI |
InChI=1S/C4H11O3P/c1-8(6,7)4-2-3-5/h5H,2-4H2,1H3,(H,6,7) |
InChI Key |
OPWLEHJVKNPIRV-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(CCCO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- The hydroxypropyl group enhances hydrophilicity compared to aminopropyl (3APMPA) or ethoxy (7b) analogs, impacting solubility and membrane permeability .
Receptor Binding and Selectivity Profiles
Phosphinic acid derivatives exhibit notable activity at GABA receptors, with substituents critically influencing selectivity:
Key Findings :
- The methylphosphinic acid core is essential for GABAB selectivity, but aminopropyl substituents (3APMPA) enhance potency over hydroxypropyl analogs .
- Hydroxypropyl derivatives may exhibit off-target interactions due to hydrogen bonding with non-GABA receptors .
Enzyme Inhibition
- Fructose Bisphosphate Aldolase (FBA-II) Inhibition : N-(3-Hydroxypropyl)-phosphoglycohydroxamic acid bisphosphate analogs inhibit FBA-II by mimicking transition-state intermediates, with hydroxypropyl groups critical for active-site binding .
- HIV Protease Inhibition : Esterified phosphinic acids (e.g., 7b) show improved bioavailability as prodrugs, though hydroxypropyl derivatives may require further optimization .
Cytotoxicity
- Boswellic acid analogs with (3-hydroxypropyl)carbamic groups demonstrate cytotoxic activity (GI₅₀ = 2.98–4.65 µM) in prostate cancer cells, suggesting hydroxypropyl-phosphinic acids may share similar mechanisms .
Key Properties
| Property | This compound | 3APMPA | 7b |
|---|---|---|---|
| LogP | ~0.5 (estimated) | –0.2 | 1.8 |
| Solubility (Water) | High | Moderate | Low |
| Synthetic Route | Phosphonium intermediate alkylation | Direct phosphorylation | Esterification |
Notes:
- The hydroxypropyl group increases water solubility but reduces lipophilicity compared to esters (7b) or aminopropyl analogs .
- Synthesis often requires protecting-group strategies for the –OH moiety to prevent side reactions .
Q & A
Q. How is (3-Hydroxypropyl)methylphosphinic acid synthesized, and what are the critical steps to ensure purity?
Methodological Answer: The synthesis typically involves esterification and catalytic resolution. For example, enzymatic methods using reflux with n-butanol and p-toluenesulfonic acid can facilitate ester formation, followed by purification via trituration with n-heptane to isolate crystalline products . Critical steps include:
- Catalyst optimization : Acidic catalysts (e.g., p-toluenesulfonic acid) enhance reaction efficiency.
- Reaction monitoring : NMR spectroscopy (e.g., ¹H NMR in CDCl₃) confirms intermediate formation and structural integrity.
- Purification : Solvent selection (e.g., methanol or n-heptane) is critical to remove unreacted starting materials and byproducts .
Q. What analytical techniques are recommended for characterizing this compound in research settings?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR verify structural features, such as phosphinic acid proton environments and stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight and fragmentation patterns (e.g., [M+H]+ ions) .
- Chromatography : HPLC or LC-MS/MS ensures purity and quantifies trace impurities, particularly in biological matrices .
Advanced Research Questions
Q. How does this compound interact with GABA receptors, and what methodological considerations are essential for in vitro studies?
Methodological Answer: The compound may act as a GABA receptor modulator, requiring:
- Receptor subtype specificity : Use heterologous expression systems (e.g., rat r1, r2, or r3 GABA receptors in Xenopus oocytes) to assess subtype selectivity .
- Electrophysiological assays : Two-electrode voltage-clamp methods measure agonist/antagonist potency (e.g., EC₅₀ or KB values) .
- Control for steric effects : Structural analogs (e.g., C2-methyl substituents) help identify steric hindrance at ligand-binding sites .
Q. What are the challenges in quantifying this compound in biological matrices, and how can they be addressed?
Methodological Answer: Challenges include matrix interference and low analyte concentrations. Solutions involve:
- Biomarker derivatization : Convert the compound to stable derivatives (e.g., mercapturic acids like 3-HPMA) for enhanced detectability via LC-MS/MS .
- Internal standards : Isotope-labeled analogs (e.g., deuterated 3-HPMA) improve quantification accuracy.
- Sample preparation : Solid-phase extraction (SPE) or protein precipitation reduces matrix effects .
Q. How can researchers resolve discrepancies in reported pharmacological potency across studies?
Methodological Answer: Discrepancies often arise from experimental variables. Mitigation strategies include:
- Standardized protocols : Consistent receptor expression systems (e.g., Xenopus oocytes vs. mammalian cells) and buffer conditions (pH, ion concentrations) .
- Meta-analysis : Cross-study comparisons using normalized metrics (e.g., % efficacy relative to GABA).
- Ligand purity validation : Ensure ≥95% purity via NMR and HRMS to exclude batch variability .
Q. What strategies optimize the stability of this compound in aqueous solutions for long-term use?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
